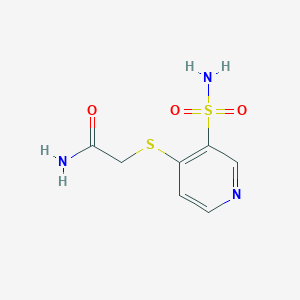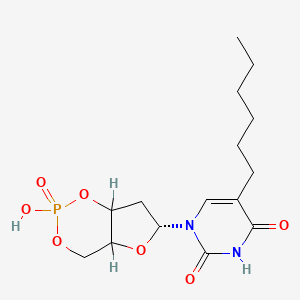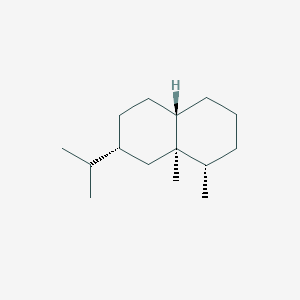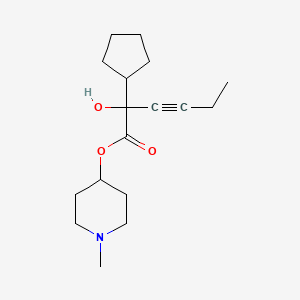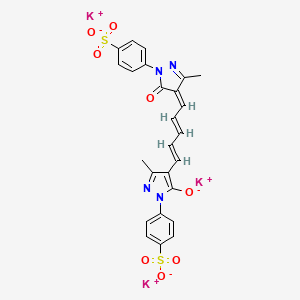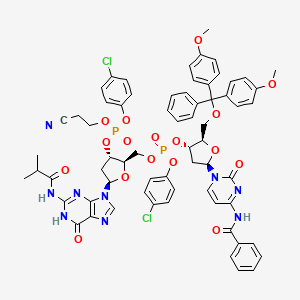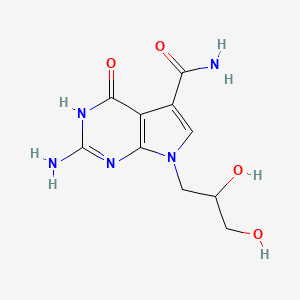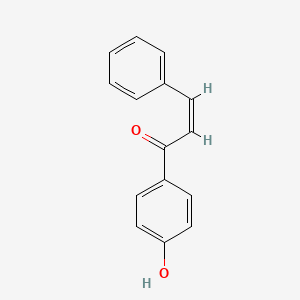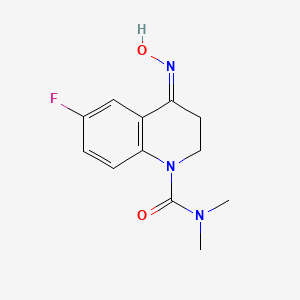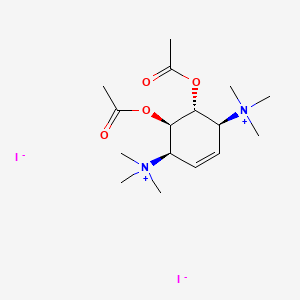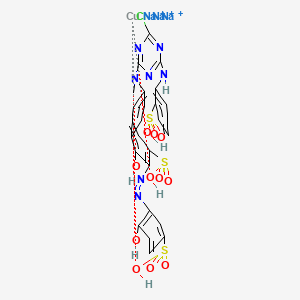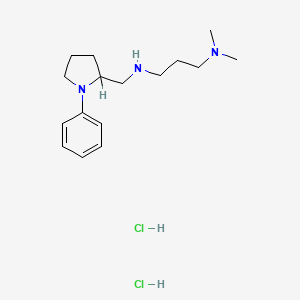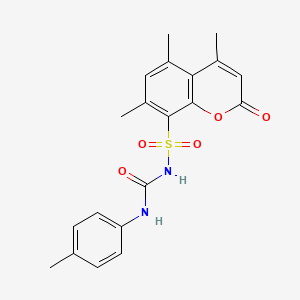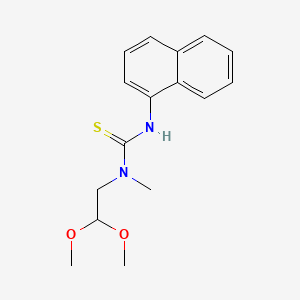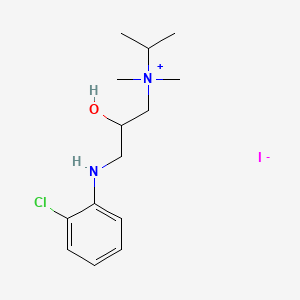
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is a complex organic compound with a unique structure It is characterized by the presence of a chlorophenyl group, a hydroxy group, and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- typically involves multiple steps. The process begins with the preparation of the chlorophenyl amine derivative, which is then reacted with a propanaminium precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodide ion is replaced by other halogens or functional groups using reagents like silver nitrate or sodium halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Silver nitrate, sodium halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanaminium, 3-((2-bromophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, bromide: Similar structure but with a bromine atom instead of chlorine.
1-Propanaminium, 3-((2-fluorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, fluoride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is unique due to the presence of the chlorophenyl group and iodide ion, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
105892-04-4 |
|---|---|
Molekularformel |
C14H24ClIN2O |
Molekulargewicht |
398.71 g/mol |
IUPAC-Name |
[3-(2-chloroanilino)-2-hydroxypropyl]-dimethyl-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C14H24ClN2O.HI/c1-11(2)17(3,4)10-12(18)9-16-14-8-6-5-7-13(14)15;/h5-8,11-12,16,18H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BJIKMKFFXVMORU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[N+](C)(C)CC(CNC1=CC=CC=C1Cl)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


